3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
CAS No.:
Cat. No.: VC14788558
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O3 |
|---|---|
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-24-14-6-2-12(3-7-14)4-9-17(22)21-13-5-8-16-15(10-13)18(23)20-11-19-16/h2-3,5-8,10-11H,4,9H2,1H3,(H,21,22)(H,19,20,23) |
| Standard InChI Key | LLNHBTASHMUYCS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CNC3=O |
Introduction
General Information
3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a synthetic compound that belongs to the quinazoline derivatives class. This molecule features a methoxyphenyl group attached to a propanamide backbone and a quinazoline moiety, including a 4-oxo functional group. It has drawn interest for its potential biological activities and medicinal chemistry applications.
The molecular formula of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is , with a molecular weight of approximately 342.36 g/mol. The methoxy group enhances the molecule's lipophilicity, which can affect its pharmacokinetic properties.
Reactivity
The reactivity of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide can be explored through various chemical transformations typical for quinazoline derivatives. These reactions may include:
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Hydrolysis of the amide bond
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Modification of the methoxyphenyl group
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Reactions involving the quinazoline ring
These reactions provide pathways for synthesizing analogs that may exhibit enhanced biological activity.
Potential Biological Activities
Research indicates that compounds related to quinazoline derivatives exhibit a range of biological activities. The specific biological activity of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide remains an area for further investigation.
Synthesis
Synthesis of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide can be achieved through several methods:
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Condensation of a suitably substituted quinazoline with a propanamide derivative.
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Use of appropriate coupling agents to form the amide bond.
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Employing protecting groups where necessary to ensure selectivity.
These methods highlight the versatility in synthesizing this compound while adhering to modern green chemistry principles.
Applications
The applications of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide are primarily in medicinal chemistry and drug development:
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It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
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It is used in the synthesis of analogs with enhanced biological activity.
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It is involved in interaction studies to understand its pharmacodynamics.
Interaction studies involving 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide are essential for understanding its pharmacodynamics. Key areas of focus include:
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Binding affinity to target proteins
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Effects on cellular signaling pathways
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In vivo efficacy and safety
These studies are crucial for determining the feasibility of advancing this compound into clinical trials.
Structural Similarities
Several compounds share structural similarities with 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methoxy-7-hydroxyquinazolin-4-one | Hydroxy substitution enhances solubility | |
| 6-Hydroxy-7-methoxyquinazolin-4(1H)-one | Hydroxy and methoxy groups contribute to bioactivity | |
| 6,7-Dimethoxyquinazolin-4-one | Two methoxy groups may enhance lipophilicity | |
| Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate | Carboxylate group offers different reactivity |
The uniqueness of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.
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